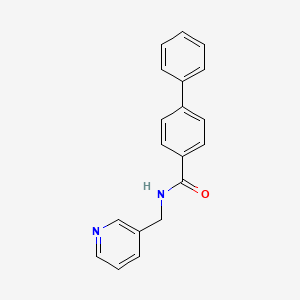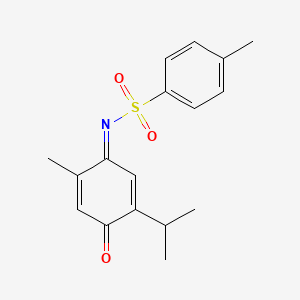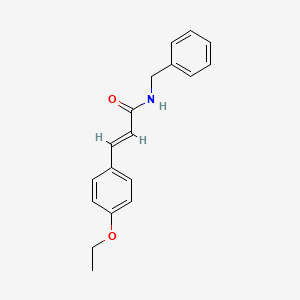
N-(3-pyridinylmethyl)-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyridinylmethyl)-4-biphenylcarboxamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in Japan in 2014 and has since gained popularity as a research chemical. NM-2201 is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and other parts of the body. The chemical structure of NM-2201 is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201.
Wirkmechanismus
N-(3-pyridinylmethyl)-4-biphenylcarboxamide works by binding to the CB1 and CB2 receptors in the central nervous system and other parts of the body. This binding activates the receptors, leading to a range of physiological and behavioral effects. This compound has been found to be a potent agonist of the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. It has also been found to be a partial agonist of the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to a range of psychoactive effects, such as euphoria, relaxation, and altered perception. It has also been found to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-pyridinylmethyl)-4-biphenylcarboxamide in lab experiments is its potency as a CB1 receptor agonist. This makes it useful for studying the effects of cannabinoids on the CB1 receptor, which is involved in the psychoactive effects of cannabinoids. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. One limitation of using this compound in lab experiments is its potential for abuse, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(3-pyridinylmethyl)-4-biphenylcarboxamide. One direction is to study its effects on the endocannabinoid system, which is involved in the regulation of various physiological processes. Another direction is to study its potential for the treatment of pain and inflammation. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential for abuse.
Synthesemethoden
The synthesis of N-(3-pyridinylmethyl)-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 3-pyridinemethanol in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3-pyridinylmethyl)-4-biphenylcarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are involved in a wide range of physiological and behavioral processes, such as pain perception, appetite regulation, and mood modulation. This compound has also been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which is involved in the regulation of various physiological processes.
Eigenschaften
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-14-15-5-4-12-20-13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXIUURHWGXQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)

![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)





![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)

![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)
